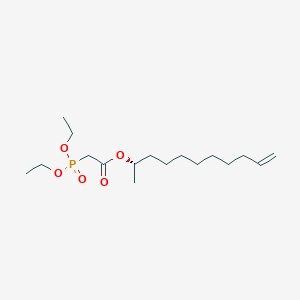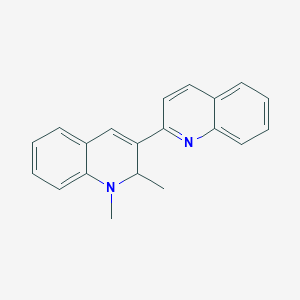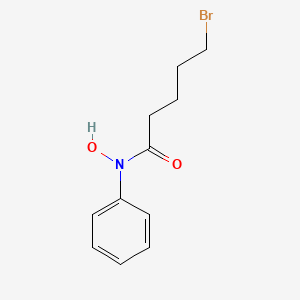![molecular formula C19H20O2S B12565112 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene CAS No. 158959-36-5](/img/structure/B12565112.png)
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is an organic compound that features a benzene ring substituted with a methyl group and a cyclopentenyl group, which in turn is substituted with a 4-methylsulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopentenyl group.
4-Methylsulfonylphenyl derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.
Uniqueness
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is unique due to the presence of both a cyclopentenyl group and a 4-methylsulfonylphenyl group
Propiedades
Número CAS |
158959-36-5 |
|---|---|
Fórmula molecular |
C19H20O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3 |
Clave InChI |
DFLFDHXLMTYYEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)






![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)



